Enhanced Antiproliferative Activity in MDA-MB-231 Breast Cancer Cells: 5-Bromobenzofuran vs. 2-Methylbenzofuran
A direct head-to-head comparison within the same study showed that the 5-bromobenzofuran-based carboxylic acid derivative (9e) displayed superior antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells compared to its 2-methylbenzofuran counterpart (9b) [1]. Compound 9e achieved an IC50 of 2.52 ± 0.39 μM, which is comparable to the reference chemotherapeutic doxorubicin (IC50 = 2.36 ± 0.18 μM) [1]. In contrast, the 2-methylbenzofuran derivative 9b was not reported to achieve the same level of potency, and the 5-bromobenzofuran series as a whole demonstrated submicromolar inhibition of the cancer-related hCA IX isoform (9e KI = 0.79 μM) [1]. This establishes the 5-bromo substitution as a key determinant of enhanced anticancer activity in this scaffold.
| Evidence Dimension | Antiproliferative activity (IC50) and hCA IX inhibition (KI) |
|---|---|
| Target Compound Data | IC50 = 2.52 ± 0.39 μM (MDA-MB-231); KI (hCA IX) = 0.79 μM |
| Comparator Or Baseline | 2-Methylbenzofuran derivative 9b: KI (hCA IX) = 0.91 μM; Doxorubicin: IC50 = 2.36 ± 0.18 μM |
| Quantified Difference | 9e vs 9b: ~13% improvement in KI; 9e comparable to doxorubicin |
| Conditions | MDA-MB-231 human breast cancer cell line; stopped-flow CO2 hydration assay for hCA IX |
Why This Matters
This demonstrates that the 5-bromobenzofuran moiety confers antiproliferative potency on par with a clinical chemotherapeutic, validating its selection for anticancer drug discovery programs targeting hCA IX-expressing tumors.
- [1] Eldehna WM, et al. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Med Chem Lett. 2020;11(5):1022-1027. doi:10.1021/acsmedchemlett.0c00094 View Source
